5,5-Dimethyl-2-pentyl-1,3-dioxane
CAS No.: 13273-89-7
Cat. No.: VC20992168
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13273-89-7 |
---|---|
Molecular Formula | C11H22O2 |
Molecular Weight | 186.29 g/mol |
IUPAC Name | 5,5-dimethyl-2-pentyl-1,3-dioxane |
Standard InChI | InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 |
Standard InChI Key | CGNHGBLPANXVRL-UHFFFAOYSA-N |
SMILES | CCCCCC1OCC(CO1)(C)C |
Canonical SMILES | CCCCCC1OCC(CO1)(C)C |
Introduction
Chemical Structure and Properties
5,5-Dimethyl-2-pentyl-1,3-dioxane belongs to the family of 1,3-dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. The basic structure consists of a 1,3-dioxane ring with a pentyl (C5H11) substituent at position 2 and two methyl groups (CH3) at position 5.
Physical Properties
5,5-Dimethyl-2-pentyl-1,3-dioxane appears as a colorless oil at room temperature, which is consistent with many medium-chain substituted dioxane derivatives . Its physical state facilitates its use in liquid-phase reactions and makes it suitable for various analytical and synthetic applications.
Molecular and Structural Data
The compound possesses specific molecular characteristics that define its behavior in chemical reactions and analytical procedures. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C11H22O2 |
Exact Mass | 186.16198 g/mol |
Molecular Weight | 186.29 g/mol |
InChI | InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 |
InChIKey | CGNHGBLPANXVRL-UHFFFAOYSA-N |
SMILES Notation | CC1(COC(OC1)CCCCC)C |
The molecular structure features a 1,3-dioxane ring with gem-dimethyl groups at the 5-position, creating a quaternary carbon center that influences the conformational stability of the molecule . The pentyl chain extends from position 2, providing lipophilic properties to the molecule.
Chromatographic Properties
In thin-layer chromatography analysis, 5,5-Dimethyl-2-pentyl-1,3-dioxane demonstrates an Rf value of 0.48 when using a petroleum ether/ethyl acetate (95:5) solvent system . This chromatographic behavior provides valuable information for analytical chemists seeking to identify or purify this compound.
Synthesis Methods
The synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane typically involves the condensation of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with a carbonyl compound containing a pentyl chain, such as hexanal or hexanoic acid derivatives. This reaction follows classical acetal formation chemistry.
Ketalization Reaction
A common synthetic route involves the acid-catalyzed reaction between neopentyl glycol and hexanal (or a similar C6 aldehyde) with the removal of water, often using a Dean-Stark apparatus. The reaction scheme typically proceeds as follows:
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Activation of the carbonyl group by an acid catalyst
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Nucleophilic attack by one of the hydroxyl groups of neopentyl glycol
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Formation of a hemiacetal intermediate
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Dehydration and cyclization through the second hydroxyl group
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Formation of the final 1,3-dioxane ring structure
Laboratory Synthesis Procedure
Scientific literature documents related synthesis methods for similar compounds. For instance, the preparation of 2-(3,4-dichlorophenyl)-5,5-dimethyl-2-pentyl-1,3-dioxane involves the reaction of 1,2-dichloro-4-hexanoylbenzene with neopentyl glycol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst, using toluene as the solvent . This reaction is conducted under reflux conditions with water removal via a Dean-Stark trap.
The general principles of this synthetic approach can be applied to the preparation of 5,5-Dimethyl-2-pentyl-1,3-dioxane, with appropriate modifications to the starting materials:
Applications in Organic Synthesis
5,5-Dimethyl-2-pentyl-1,3-dioxane has several important applications in organic synthesis and serves as a valuable building block for more complex molecules.
Protecting Group Chemistry
The 1,3-dioxane structure serves as an effective protecting group for carbonyl functionalities. The 5,5-dimethyl-2-pentyl-1,3-dioxane specifically protects aldehydes or ketones with pentyl substituents, making it useful in multi-step synthesis where selective protection and deprotection of functional groups is necessary.
Precursor in Phthalocyanine Synthesis
Literature evidence suggests that derivatives of 5,5-dimethyl-2-pentyl-1,3-dioxane play important roles in the synthesis of phthalocyanines, which are macrocyclic compounds with applications in materials science, photodynamic therapy, and catalysis . For example, 4-(5,5-dimethyl-2-pentyl-1,3-dioxan-2-yl)phthalonitrile has been used as a precursor in the preparation of zinc phthalocyanine complexes .
Structure-Activity Relationship Studies
The defined spatial arrangement of the 5,5-dimethyl-2-pentyl-1,3-dioxane structure makes it a useful compound in structure-activity relationship studies, where scientists can systematically modify the molecular structure to understand how structural changes affect biological activity or physical properties.
Analytical Characterization
Analytical characterization of 5,5-Dimethyl-2-pentyl-1,3-dioxane is essential for confirming its structure, purity, and properties for research and industrial applications.
Spectroscopic Identification
While specific spectral data for 5,5-Dimethyl-2-pentyl-1,3-dioxane itself is limited in the provided sources, related compounds show characteristic spectroscopic patterns. For instance, proton NMR spectra of similar 5,5-dimethyl-1,3-dioxanes typically show distinctive signals for the gem-dimethyl groups at the 5-position, as well as characteristic patterns for the dioxane ring methylene protons .
The expected spectroscopic features would include:
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¹H NMR signals for the gem-dimethyl groups (typically around 0.8-1.2 ppm)
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Distinctive signals for the dioxane ring methylene protons
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A characteristic signal for the acetal proton at position 2 (if present)
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Signals corresponding to the pentyl chain
Mass Spectrometry
The exact mass of 5,5-Dimethyl-2-pentyl-1,3-dioxane (186.16198 g/mol) provides a reliable identifier for mass spectrometric analysis . The fragmentation pattern typically involves cleavage of the dioxane ring and loss of the pentyl chain, generating characteristic fragments that can be used for structural confirmation.
Chemical Reactivity
Understanding the reactivity of 5,5-Dimethyl-2-pentyl-1,3-dioxane is crucial for predicting its behavior in various chemical environments and for designing synthetic applications.
Acid-Catalyzed Hydrolysis
As an acetal, 5,5-Dimethyl-2-pentyl-1,3-dioxane is susceptible to acid-catalyzed hydrolysis, which can regenerate the original carbonyl compound and neopentyl glycol. This property makes it a reversible protecting group under acidic conditions:
Stability Under Basic Conditions
Acetals like 5,5-Dimethyl-2-pentyl-1,3-dioxane are generally stable under basic conditions, making them valuable protecting groups in reactions that require strong bases or nucleophiles. This selective stability allows for orthogonal protection strategies in complex molecule synthesis.
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